molecular formula C18H13ClN2 B12521574 1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- CAS No. 676530-54-4

1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-

Cat. No.: B12521574
CAS No.: 676530-54-4
M. Wt: 292.8 g/mol
InChI Key: PVBAXBYVEKRZIV-UHFFFAOYSA-N
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Description

1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- is a heterocyclic compound that features a naphthoimidazole core structure with a 4-chlorophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts. For instance, the cyclization of amido-nitriles can be facilitated by nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthoimidazole core.

Scientific Research Applications

1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Naphtho[2,3-d]imidazole: A similar compound without the 4-chlorophenylmethyl substituent.

    1H-benzo[f]benzimidazole: Another related compound with a different core structure.

    2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione: A derivative with additional functional groups.

Uniqueness

1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- is unique due to its specific substituent, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

676530-54-4

Molecular Formula

C18H13ClN2

Molecular Weight

292.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-benzo[f]benzimidazole

InChI

InChI=1S/C18H13ClN2/c19-15-7-5-12(6-8-15)9-18-20-16-10-13-3-1-2-4-14(13)11-17(16)21-18/h1-8,10-11H,9H2,(H,20,21)

InChI Key

PVBAXBYVEKRZIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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